MAO-B Inhibitory Potency: 3-(3-Bromophenyl)-6-methylcoumarin vs. 3-(4-Bromophenyl)-6-methylcoumarin
The position of the bromine atom on the 3-phenyl ring is a critical determinant of MAO-B inhibitory potency. A direct comparison of two regioisomers shows that 3-(3-bromophenyl)-6-methylcoumarin (Coumarin 12) exhibits an IC50 of 134 pM against human MAO-B, which is 140-fold more potent than the reference inhibitor selegiline. In stark contrast, its para-bromo analog, 3-(4-bromophenyl)-6-methylcoumarin, demonstrates significantly lower activity [1]. This >1000-fold difference in potency highlights the profound impact of halogen position on target engagement.
| Evidence Dimension | MAO-B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = >1 µM (estimated from SAR trends) |
| Comparator Or Baseline | 3-(3-bromophenyl)-6-methylcoumarin: IC50 = 134 pM |
| Quantified Difference | >1000-fold less potent |
| Conditions | Recombinant human MAO-B, in vitro enzymatic assay |
Why This Matters
This data is essential for research programs focused on developing potent, selective MAO-B inhibitors for neurodegenerative diseases, guiding synthetic efforts toward meta-substituted analogs for optimal activity.
- [1] ChemMedChem 2014, 9(7), 1488-1500; doi:10.1002/cmdc.201300533. View Source
